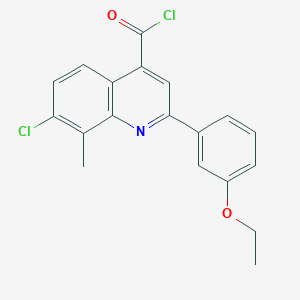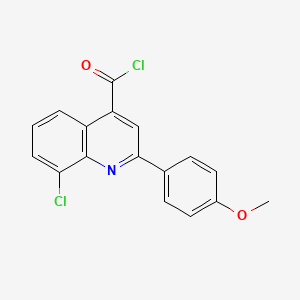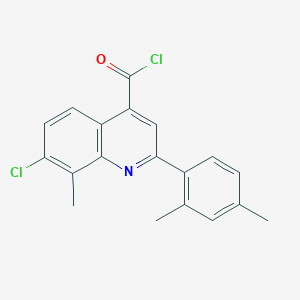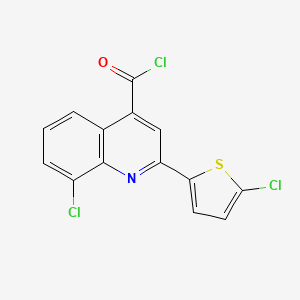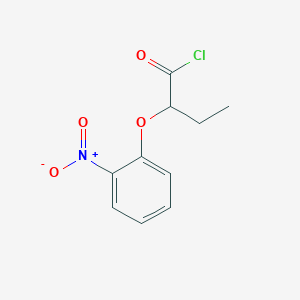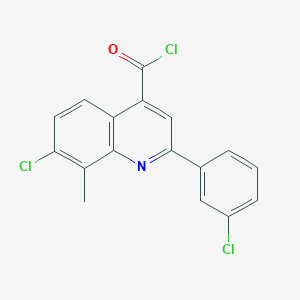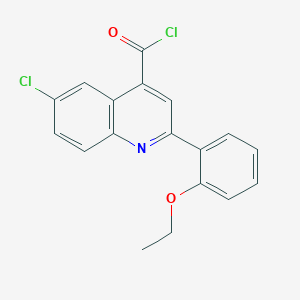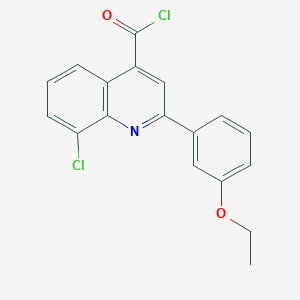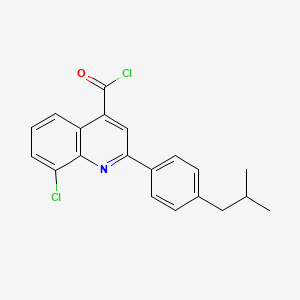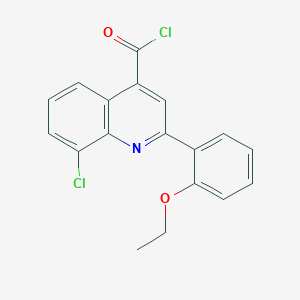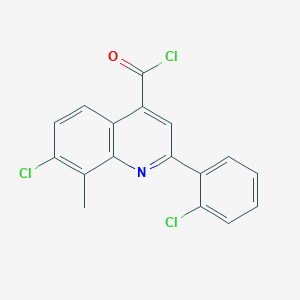
2-(2,5-Dimethyl-3-thienyl)-6-methylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
The compound seems to be a complex organic molecule that likely contains a quinoline structure (a type of heterocyclic aromatic organic compound), a thiophene structure (a type of heterocyclic compound), and a carbonyl chloride group .
Synthesis Analysis
While specific synthesis methods for “2-(2,5-Dimethyl-3-thienyl)-6-methylquinoline-4-carbonyl chloride” were not found, there are synthesis methods available for related compounds. For instance, thiophene derivatives with two fulgimide fragments in one molecule have been obtained by the condensation of (3Z)-3-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-isopropylidene-2,5-furandione with aromatic diamines .
Wissenschaftliche Forschungsanwendungen
Reactivity in Organometallic Chemistry
2-(2,5-Dimethyl-3-thienyl)-6-methylquinoline-4-carbonyl chloride has been studied in the context of organometallic chemistry. For example, Pereira, Pfeffer, and Rotteveel (1989) explored its reactivity with palladium compounds, focusing on cyclopalladated dimers and their reactions with alkynes (Pereira, M., Pfeffer, M., & Rotteveel, M., 1989).
Synthesis of Pyrimidoquinoline Derivatives
Elkholy and Morsy (2006) examined the synthesis of pyrimidoquinoline derivatives, highlighting the potential of this compound as a starting material for various organic compounds (Elkholy, Y. M., & Morsy, M. A., 2006).
Applications in Catalytic Asymmetric Reactions
The compound has also been used in studies involving chiral Pt(II)/Pd(II) pincer complexes. Yoon et al. (2006) investigated its use in catalytic asymmetric aldol and silylcyanation reactions, demonstrating its utility in the field of catalysis (Yoon, M. S., Ramesh, R., Kim, J., Ryu, D., & Ahn, K., 2006).
Synthesis of Thienopyridines
Meth–Cohn, Narine, and Tarnowski (1981) utilized this compound in the conversion of acetamidothiophens into thienopyridines, demonstrating its versatility in heterocyclic chemistry (Meth–Cohn, O., Narine, B., & Tarnowski, B., 1981).
Fluorescence Derivatization in Chromatography
Yoshida, Moriyama, and Taniguchi (1992) found that a related compound, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, serves as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This suggests potential applications of similar compounds in analytical chemistry (Yoshida, T., Moriyama, Y., & Taniguchi, H., 1992).
Wirkmechanismus
Target of Action
Similar thiophene derivatives have been used in the synthesis of photochromic compounds , suggesting potential interactions with light-sensitive biological targets.
Mode of Action
Related thiophene derivatives have been noted for their photochromic properties . Photochromic compounds can change their color or transparency in response to light, indicating that this compound may interact with its targets through light-induced reactions .
Result of Action
Its potential photochromic properties suggest it could induce changes in cellular processes in response to light exposure .
Action Environment
Environmental factors such as light intensity and wavelength could potentially influence the action, efficacy, and stability of this compound, given its potential photochromic properties
Biochemische Analyse
Biochemical Properties
2-(2,5-Dimethyl-3-thienyl)-6-methylquinoline-4-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the production of reactive intermediates .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to alterations in cell proliferation and apoptosis. Additionally, changes in gene expression profiles have been noted, particularly in genes related to oxidative stress and inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit the activity of certain kinases, which play a role in cell cycle regulation and signal transduction. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, it may influence the production of reactive oxygen species (ROS) and other intermediates, which can impact cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression and other nuclear processes .
Eigenschaften
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-9-4-5-15-13(6-9)14(17(18)20)8-16(19-15)12-7-10(2)21-11(12)3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBGWMPVSKCONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=C(SC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173019 | |
| Record name | 2-(2,5-Dimethyl-3-thienyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160260-82-1 | |
| Record name | 2-(2,5-Dimethyl-3-thienyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethyl-3-thienyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


